![molecular formula C22H20FN3O3 B5522442 4-[(8-fluoro-2-quinolinyl)carbonyl]-1-(4-methoxyphenyl)-3-methyl-2-piperazinone](/img/structure/B5522442.png)
4-[(8-fluoro-2-quinolinyl)carbonyl]-1-(4-methoxyphenyl)-3-methyl-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(8-fluoro-2-quinolinyl)carbonyl]-1-(4-methoxyphenyl)-3-methyl-2-piperazinone is a useful research compound. Its molecular formula is C22H20FN3O3 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.14886967 g/mol and the complexity rating of the compound is 610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Studies
A study focused on the synthesis of amide derivatives of quinolone, exploring their antimicrobial potential. By modifying the quinolone structure with various substituents, researchers assessed the compounds' activity against a range of bacteria and fungi. This approach underscores the chemical's versatility and potential in developing new antimicrobial agents (Patel, Patel, & Chauhan, 2007).
Structure-Activity and Side-Effect Relationships
Another significant application lies in understanding the structure-activity relationships of quinolone antibacterials. Research has delved into how different structural modifications impact the antibacterial efficacy and side-effect profile of quinolones, highlighting the chemical's foundational role in developing safer, more effective antibacterial therapies (Domagala, 1994).
Aqueous Solubility and Pharmaceutical Formulations
The solubility of quinolone compounds in various conditions is crucial for their pharmaceutical application. Studies evaluating the solubility of fluoroquinolones have provided insights into how these compounds can be effectively formulated for oral administration, ensuring their therapeutic efficacy (Ross & Riley, 1990).
Cytotoxic Activities in Cancer Research
The compound's utility extends into oncology, where derivatives linked to quinolin-4(1H)-one through a piperazine bridge have shown potential in inhibiting cancer cell growth. This research pathway opens new avenues for cancer treatment, leveraging the compound's cytotoxic properties (Hsu et al., 2001).
Chemical Synthesis and Molecular Interaction Studies
Investigations into the synthesis of quinolone derivatives and their interactions with metal ions like magnesium have provided deeper insights into the compound's chemical behavior and potential applications in materials science or as diagnostic agents (Turel et al., 1996).
Propiedades
IUPAC Name |
4-(8-fluoroquinoline-2-carbonyl)-1-(4-methoxyphenyl)-3-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3/c1-14-21(27)26(16-7-9-17(29-2)10-8-16)13-12-25(14)22(28)19-11-6-15-4-3-5-18(23)20(15)24-19/h3-11,14H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMKYEUIIBYCCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CCN1C(=O)C2=NC3=C(C=CC=C3F)C=C2)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
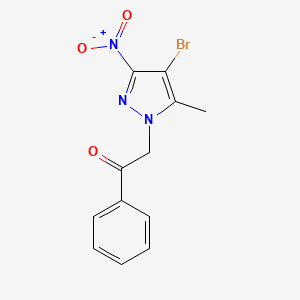
![2-[(4-chlorobenzyl)sulfanyl]-4,6-dimethylpyrimidine](/img/structure/B5522367.png)
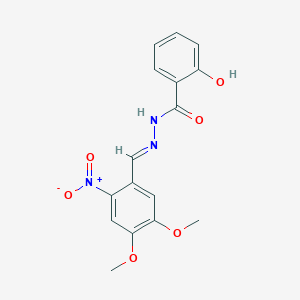
![[(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2,3-dihydro-1-benzofuran-5-yl)methanone](/img/structure/B5522380.png)
![1-(4-methylphenyl)-4-{[1-(2-pyridinyl)-3-piperidinyl]carbonyl}-2-piperazinone](/img/structure/B5522390.png)
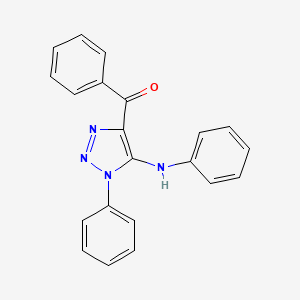
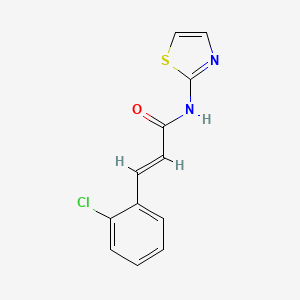
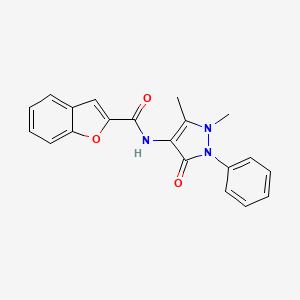
![2-({7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL}SULFANYL)-1-CYCLOPROPYLETHAN-1-ONE](/img/structure/B5522409.png)
![5-(2-chlorophenyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-furamide](/img/structure/B5522415.png)
![3-[3-(Benzotriazol-1-yl)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B5522428.png)
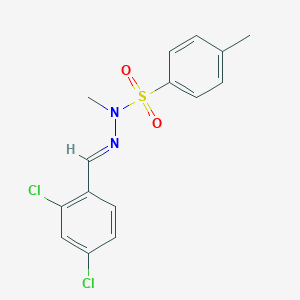
![2,3,5-trimethyl-N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5522453.png)
![[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[4-(5-methylfuran-2-yl)phenyl]methanone](/img/structure/B5522463.png)
